N~2~-ethyl-N-(2-ethyl-6-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
Overview
Description
N~2~-ethyl-N-(2-ethyl-6-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of N2-ethyl-N-(2-ethyl-6-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide involves multiple steps, typically starting with the preparation of the individual components. The synthetic route may include:
Formation of the glycinamide backbone: This can be achieved through the reaction of glycine with ethylamine under controlled conditions.
Introduction of the sulfonyl group: This step involves the reaction of the glycinamide backbone with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Addition of the ethyl and methyl groups: The final step involves the alkylation of the intermediate product with 2-ethyl-6-methylphenyl bromide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
N~2~-ethyl-N-(2-ethyl-6-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N~2~-ethyl-N-(2-ethyl-6-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, particularly those involving inflammation and oxidative stress.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N2-ethyl-N-(2-ethyl-6-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting enzymes: It can bind to and inhibit the activity of certain enzymes, leading to changes in cellular metabolism.
Modulating receptors: The compound may interact with cell surface receptors, altering signal transduction pathways and affecting cellular responses.
Scavenging free radicals: It may have antioxidant properties, allowing it to neutralize free radicals and reduce oxidative stress.
Comparison with Similar Compounds
N~2~-ethyl-N-(2-ethyl-6-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide can be compared with other similar compounds, such as:
N-ethyl-N-(2-ethylphenyl)-N-[(4-fluorophenyl)sulfonyl]glycinamide: This compound lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.
N-ethyl-N-(2-methylphenyl)-N-[(4-fluorophenyl)sulfonyl]glycinamide: The absence of the ethyl group on the phenyl ring may result in different chemical and biological properties.
N-ethyl-N-(2-ethyl-6-methylphenyl)-N-[(4-chlorophenyl)sulfonyl]glycinamide: The substitution of fluorine with chlorine can lead to changes in the compound’s reactivity and interactions with biological targets.
These comparisons highlight the uniqueness of N2-ethyl-N-(2-ethyl-6-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide and its potential advantages in various applications.
Properties
IUPAC Name |
2-[ethyl-(4-fluorophenyl)sulfonylamino]-N-(2-ethyl-6-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O3S/c1-4-15-8-6-7-14(3)19(15)21-18(23)13-22(5-2)26(24,25)17-11-9-16(20)10-12-17/h6-12H,4-5,13H2,1-3H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJGCMSTMUACTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN(CC)S(=O)(=O)C2=CC=C(C=C2)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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